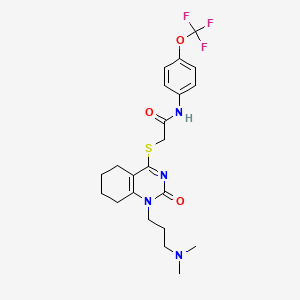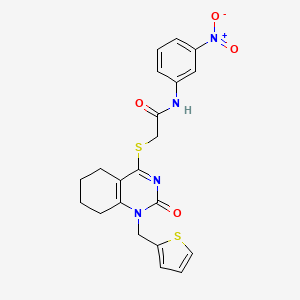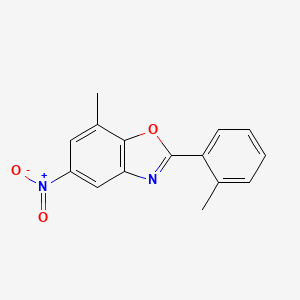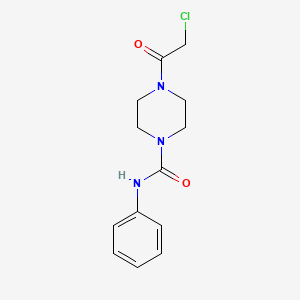![molecular formula C24H18FN3O B2737316 8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-43-2](/img/structure/B2737316.png)
8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been elucidated using single-crystal X-ray diffraction. It crystallizes in the orthorhombic crystal system, with specific unit cell parameters . The compound’s vibrational frequencies have been calculated using DFT (B3LYP) methods, showing good agreement with experimental data.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Photophysical and Electrochemical Properties
Studies have highlighted the significant impact of fluorine substitution on the photophysical and electrochemical properties of pyrazoloquinoline derivatives. Introduction of fluorine atoms into the pyrazoloquinoline molecule modifies its properties, including fluorescence quantum efficiency, and absorption band position, and tunes the molecule's basicity due to the electron-withdrawing effect of fluorine. This modification leads to increased resistance of the fluorine derivatives to proton donors, preserving high fluorescence yield under certain conditions, which is crucial for applications in fluorescence-based sensors and markers in biochemical research (Szlachcic & Uchacz, 2018).
Supramolecular Aggregation
The structural modification of pyrazoloquinoline derivatives also influences the dimensionality of supramolecular aggregation, which is essential in materials science for creating organized structures at the molecular level. Molecules of certain pyrazoloquinoline derivatives are linked into cyclic centrosymmetric dimers or sheets through hydrogen bonds, impacting the construction of complex three-dimensional framework structures. This property is vital for developing new materials with specific optical or electrical characteristics, applicable in nanotechnology and material sciences (Portilla et al., 2005).
Fluorophores and Sensing Applications
The inclusion of fluorophores based on pyrazoloquinoline structures has proven to be beneficial in biochemistry and medicine for studying various biological systems, including DNA. These derivatives serve as efficient fluorophores, promising for applications as potential antioxidants, radioprotectors, and in designing fluorescence-based sensors for detecting biological and chemical substances. The search for new compounds with enhanced sensitivity and selectivity remains a critical area of research, with quinoline derivatives playing a pivotal role (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antitubercular Activities
Research into pyrazoloquinoline derivatives has also uncovered their potential in antimicrobial and antitubercular applications. Novel quinoline-pyrazole hybrids have shown significant activity against Mycobacterium tuberculosis and other pathogenic bacterial strains, highlighting the molecular hybridization approach as a promising strategy for developing new antibacterial agents. These findings are particularly relevant in addressing the challenge of increasing bacterial resistance, offering a foundation for further drug development in the fight against tuberculosis and other bacterial infections (Nayak et al., 2016).
Propiedades
IUPAC Name |
8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-15-3-5-16(6-4-15)23-21-14-26-22-12-7-17(25)13-20(22)24(21)28(27-23)18-8-10-19(29-2)11-9-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQMJEOZHIBYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2737236.png)

![4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2737241.png)



![methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2737247.png)
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B2737248.png)
![(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone](/img/structure/B2737250.png)


![1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one](/img/structure/B2737255.png)